2,3-Dimethylpyridine;sulfuric acid
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Overview
Description
2,3-Dimethylpyridine, also known as 2,3-lutidine, is an organic compound with the formula C₇H₉N. It is a derivative of pyridine with two methyl groups attached to the second and third positions of the pyridine ring. Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive strong mineral acid. The combination of 2,3-dimethylpyridine and sulfuric acid can lead to various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylpyridine can be synthesized through several methods, including the reaction of acetone with ammonia and formaldehyde, followed by cyclization and dehydrogenation. Another method involves the alkylation of pyridine with methyl iodide in the presence of a base.
Sulfuric acid is typically produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpyridine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2,3-Dimethylpyridine and its derivatives have various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-dimethylpyridine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyridine: Another derivative of pyridine with methyl groups at the second and fourth positions.
3,5-Dimethylpyridine: A derivative with methyl groups at the third and fifth positions.
2,6-Dimethylpyridine: Known for its steric hindrance due to the methyl groups at the second and sixth positions.
Uniqueness
2,3-Dimethylpyridine is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. The position of the methyl groups influences its steric and electronic effects, making it distinct from other dimethylpyridine derivatives .
Properties
CAS No. |
66255-35-4 |
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Molecular Formula |
C7H11NO4S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2,3-dimethylpyridine;sulfuric acid |
InChI |
InChI=1S/C7H9N.H2O4S/c1-6-4-3-5-8-7(6)2;1-5(2,3)4/h3-5H,1-2H3;(H2,1,2,3,4) |
InChI Key |
DSXBQTZVVPUJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C.OS(=O)(=O)O |
Origin of Product |
United States |
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